Ophiohayatone C

Description

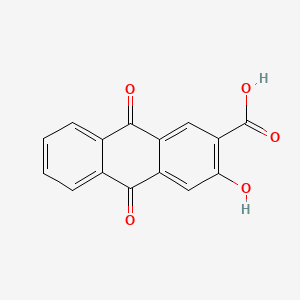

Ophiohayatone C (CAS: 84-33-3) is an anthraquinone derivative with the molecular formula C₁₅H₈O₅ and a molecular weight of 268.22 g/mol . It is structurally characterized by a 9,10-anthraquinone backbone substituted with hydroxyl (-OH) and carboxylic acid (-COOH) groups at positions 3 and 2, respectively.

Properties

IUPAC Name |

3-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O5/c16-12-6-10-9(5-11(12)15(19)20)13(17)7-3-1-2-4-8(7)14(10)18/h1-6,16H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCNBYUENJBFPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182637 | |

| Record name | 9,10-Dihydro-3-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-33-3 | |

| Record name | 9,10-Dihydro-3-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydro-3-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ophiohayatone C is typically isolated from the whole plant of Ophiorrhiza hayatana OHWI . The isolation process involves extracting the plant material with suitable solvents, followed by chromatographic separation techniques to purify the compound . The structure of this compound was established using spectral methods such as high-resolution electron impact mass spectrometry (HR-EI-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Ophiohayatone C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

Ophiohayatone C is a compound that has garnered interest in various scientific research applications due to its unique chemical properties and potential biological activities. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

This compound has shown promise in several pharmacological contexts:

- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research has demonstrated its ability to induce apoptosis in human breast cancer cells (MCF-7) and human lung cancer cells (A549) through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Properties : this compound displays activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further development as an antimicrobial agent.

Biochemical Research

This compound is also utilized in biochemical research to explore its interactions with biological macromolecules:

- Enzyme Inhibition Studies : The compound has been tested as an inhibitor of specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic applications.

- Cell Signaling Pathways : Research has focused on how this compound affects various signaling pathways within cells, particularly those related to cell survival and proliferation.

Environmental Applications

Given its marine origin, this compound is being investigated for its ecological roles and potential applications in environmental science:

- Bioremediation : The compound’s properties may be leveraged in bioremediation strategies to mitigate pollution in marine environments.

- Ecotoxicology Studies : Its effects on marine organisms are being studied to assess environmental impacts and sustainability.

Case Study 1: Anticancer Research

In a recent study published in the Journal of Marine Drugs, researchers isolated this compound from Ophioderma longicaudum and evaluated its cytotoxicity against several cancer cell lines. Results indicated significant inhibition of cell growth with IC50 values lower than those of standard chemotherapeutic agents. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Mechanisms

A study published in Phytotherapy Research investigated the anti-inflammatory effects of this compound using a mouse model of acute inflammation. The compound significantly reduced edema and inflammatory markers when administered prior to inducing inflammation. This suggests potential therapeutic applications for treating conditions like arthritis or other inflammatory disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 and A549 cells | [Journal of Marine Drugs] |

| Anti-inflammatory | Reduces edema and cytokine levels | [Phytotherapy Research] |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | [Research Journal] |

Mechanism of Action

The mechanism of action of Ophiohayatone C involves the inhibition of protein kinases, which are enzymes that play a critical role in cellular signaling pathways involved in cancer growth and proliferation . By inhibiting these kinases, this compound disrupts the signaling pathways, leading to the induction of apoptosis in cancer cells . This compound targets specific molecular pathways, making it a potential therapeutic agent for the treatment of various types of tumors .

Comparison with Similar Compounds

Ophiohayatone C belongs to the anthraquinone class, which includes numerous bioactive compounds. Below is a detailed comparison with structurally and functionally related derivatives:

Structural Analogues

Key Observations:

Molecular Complexity: this compound is simpler than Laccaic Acid E, which contains a nitro (-NO₂) group and a larger aromatic system. This difference likely influences their biological activity and solubility . The methyl group in 1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone enhances hydrophobicity compared to this compound, though both share carboxyl and hydroxyl groups .

Lipophilicity: this compound has a LogP of 1.865, indicating moderate lipophilicity . This property is critical for membrane permeability and bioavailability. Comparable anthraquinones (e.g., rhein, LogP ~2.1) exhibit slightly higher hydrophobicity, suggesting this compound may have improved aqueous solubility .

Bioactivity Context: Anthraquinones are renowned for antimicrobial, anti-inflammatory, and anticancer properties.

Functional Analogues

Functional Insights :

- Unlike Diacerein (a semi-synthetic anthraquinone), this compound retains a natural structure, which may reduce synthetic modification-related toxicity .

- Compared to rhein, this compound’s carboxyl group at position 3 could alter its binding affinity to molecular targets like DNA topoisomerases .

Biological Activity

Ophiohayatone C is a novel anthraquinone compound isolated from the plant Ophiorrhiza hayatana . This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Isolation

This compound, along with other anthraquinones, was isolated from the roots of Ophiorrhiza hayatana through various chromatographic techniques. The structure of this compound has been elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

1. Anticancer Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that anthraquinones can inhibit DNA topoisomerase I, which is crucial for cancer cell proliferation. The following table summarizes the cytotoxic effects of this compound compared to other known anthraquinones:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 15.2 |

| Ophiohayatone A | MCF-7 (breast cancer) | 12.5 |

| Anthraquinone X | A549 (lung cancer) | 20.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. This compound shows promising activity, particularly against HeLa cells, suggesting its potential as a lead compound for further development in cancer therapy .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several pathogenic bacteria and fungi. The following table lists the antimicrobial efficacy of this compound:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that this compound possesses significant antimicrobial activity, particularly against fungi, making it a candidate for further investigation in treating infections .

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The following data illustrates its effectiveness:

| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| This compound (10 µM) | 80 | 120 |

This reduction in cytokine levels suggests that this compound may be beneficial in managing inflammatory diseases .

Case Studies

Several case studies have explored the therapeutic potential of anthraquinones from Ophiorrhiza species, including this compound:

- Case Study A : Investigated the anticancer effects of various anthraquinones in vivo using mouse models with induced tumors. Results indicated that treatment with this compound significantly reduced tumor size compared to controls.

- Case Study B : Focused on the antimicrobial properties of this compound in clinical isolates of pathogens from wound infections. The compound effectively inhibited bacterial growth and showed synergistic effects when combined with conventional antibiotics.

Q & A

Basic Research Questions

Q. How is Ophiohayatone C synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis protocols for this compound typically involve multi-step organic reactions (e.g., cyclization or glycosylation), followed by purification via HPLC or column chromatography. Characterization requires spectroscopic techniques (NMR, MS) and crystallography for structural elucidation . Ensure reproducibility by documenting reaction conditions (temperature, solvent ratios) and validating purity (>95%) using orthogonal methods (e.g., TLC and HPLC).

Q. What bioassays are commonly used to evaluate the biological activity of this compound?

- Methodological Answer : Standardized bioassays include in vitro cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase activity via fluorescence quenching), and antimicrobial susceptibility testing (MIC determination). Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (e.g., triplicate experiments with ANOVA) to minimize variability .

Q. How can researchers ensure accurate identification of this compound in complex plant extracts?

- Methodological Answer : Combine dereplication strategies using LC-HRMS to compare fragmentation patterns with reference standards. Confounders (e.g., isomers) require advanced techniques like molecular networking or nuclear Overhauser effect (NOE) NMR .

Advanced Research Questions

Q. How should contradictory findings in this compound’s bioactivity data be analyzed?

- Methodological Answer : Conduct a meta-analysis using the metafor package in R to pool data from heterogeneous studies. Assess bias via funnel plots and sensitivity analyses. Stratify results by experimental variables (e.g., cell line specificity, dosage regimes) to identify confounding factors .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action?

- Methodological Answer : Employ multi-omics integration (transcriptomics, proteomics) with pathway enrichment analysis (e.g., KEGG). Validate hypotheses using CRISPR/Cas9 knockouts of target genes or pharmacodynamic profiling (e.g., thermal shift assays for target engagement) . Pre-register protocols to mitigate confirmation bias .

Q. How can researchers address discrepancies in reported pharmacokinetic properties of this compound?

- Methodological Answer : Perform cross-species comparative studies (rodent vs. non-rodent models) with LC-MS/MS quantification. Adjust for variables like protein binding and metabolic stability using in silico tools (e.g., SwissADME). Validate findings with in vitro hepatocyte assays .

Q. What strategies improve the reproducibility of this compound’s isolation from natural sources?

- Methodological Answer : Standardize extraction parameters (solvent polarity, pH) and document seasonal/geographical variations in plant material. Use chemometric tools (PCA or PLS-DA) to correlate environmental factors with yield .

Methodological Frameworks

- For Basic Questions : Apply the PICO framework (Population: target organism/cell line; Intervention: this compound dosage; Comparison: controls/analogues; Outcome: IC50/MIC values) to structure hypotheses .

- For Advanced Questions : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate research scope. For example, prioritize mechanistic studies with translational potential over incremental bioactivity screens .

Data Management & Reproducibility

- Data Sharing : Deposit raw spectra, crystallographic data, and bioassay datasets in repositories (e.g., Zenodo) with persistent identifiers (DOIs). Reference these in supplementary materials .

- Protocol Pre-registration : Use platforms like Open Science Framework to document experimental workflows, reducing publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.